2,3,4,5,6-Pentafluorobenzyl chloroformate is a fluorinated organic compound with the molecular formula and a molecular weight of 260.55 g/mol. It is classified as a halogenated heterocycle and a fluorinated building block, often utilized in organic synthesis due to its unique reactivity and properties. The compound is recognized for its utility in various chemical reactions and applications in scientific research.
The synthesis of 2,3,4,5,6-pentafluorobenzyl chloroformate can be achieved through several methods:
The molecular structure of 2,3,4,5,6-pentafluorobenzyl chloroformate features a benzene ring fully substituted with five fluorine atoms at positions 2, 3, 4, 5, and 6. The chloroformate group is attached to the benzyl carbon.
Fc1c(F)c(F)c(COC(Cl)=O)c(F)c1F
CAKTVARYLWEKSA-UHFFFAOYSA-N
2,3,4,5,6-Pentafluorobenzyl chloroformate participates in various chemical reactions:
The mechanism of action for the reactions involving 2,3,4,5,6-pentafluorobenzyl chloroformate typically follows these steps:
2,3,4,5,6-Pentafluorobenzyl chloroformate finds applications primarily in scientific research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1